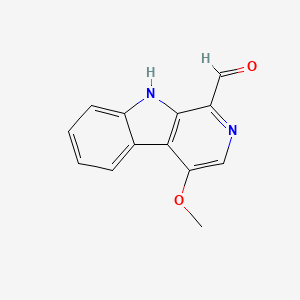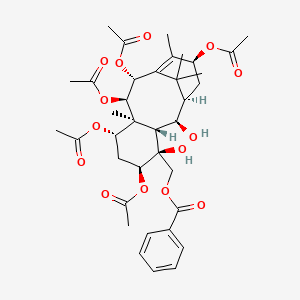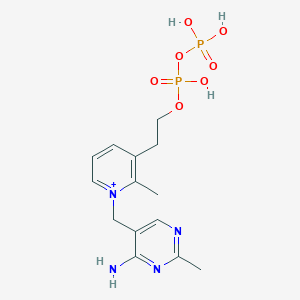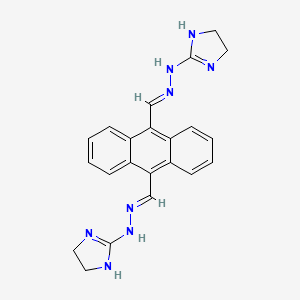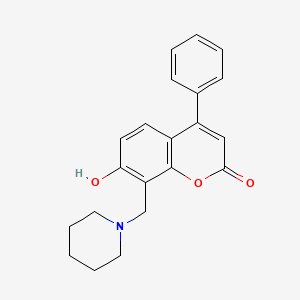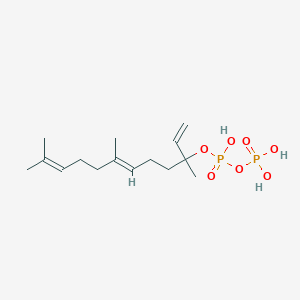
Nerolidyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nerolidyl diphosphate is a polyprenyl diphosphate. It derives from a nerolidol.
Applications De Recherche Scientifique
Enzymatic Reactions and Terpene Biosynthesis
Nerolidyl diphosphate plays a crucial role in various enzymatic reactions, especially in the biosynthesis of terpenes. Research has shown that it acts as a substrate or intermediate in multiple enzymatic processes. For instance, it's involved in the conversion of farnesyl diphosphate to sesquiterpene phytoalexins in cotton plants, catalyzed by delta-cadinene synthase (Benedict et al., 2001). Another study demonstrated its role in the predicted pathway for presilphiperfolanol formation, indicating its involvement in intricate biochemical pathways (Wang & Tantillo, 2008).
Sesquiterpene Synthesis and Plant Defense
This compound is implicated in the synthesis of various sesquiterpenes. For example, it participates in the biosynthesis of botrydial in Botrytis cinerea, a compound important for fungal virulence (Wang et al., 2009). Additionally, studies on hedycaryol synthase in complex with nerolidol highlight its role in terpene cyclase mechanisms (Baer et al., 2014).
Microbial and Plant-Based Production
Research also focuses on the microbial and plant-based production of compounds related to this compound. For instance, a study explored the biosynthesis of nerol from glucose in Escherichia coli, leveraging enzymes that interact with this compound (Zong et al., 2019). Another research delved into the mechanism of 1,4-conjugate elimination reactions catalyzed by terpene synthases, which are essential for understanding the chemical processes involving this compound (Faraldos et al., 2012).
Mechanistic Insights and Cyclization Processes
Detailed insights into the mechanism of various cyclization processes involving this compound are crucial in understanding its role in natural product synthesis. For example, a study on stereochemical investigations in Cryptosporangium arvum provided valuable information on the cyclization mechanism of sesquiterpene, highlighting this compound's involvement (Rinkel & Dickschat, 2019).
Applications in Disease Treatment and Plant Protection
This compound has been explored for potential applications in disease treatment and plant protection. Research on the antileishmanial activity of the terpene nerolidol indicates its potential in developing new treatments for leishmaniasis, with this compound being a key component in the process (Arruda et al., 2005).
Propriétés
Numéro CAS |
40716-67-4 |
|---|---|
Formule moléculaire |
C15H28O7P2 |
Poids moléculaire |
382.33 g/mol |
Nom IUPAC |
phosphono [(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-6-15(5,21-24(19,20)22-23(16,17)18)12-8-11-14(4)10-7-9-13(2)3/h6,9,11H,1,7-8,10,12H2,2-5H3,(H,19,20)(H2,16,17,18)/b14-11+ |
Clé InChI |
SDXCRASCLFBFND-SDNWHVSQSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




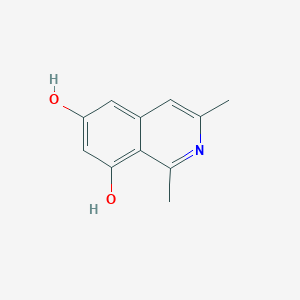
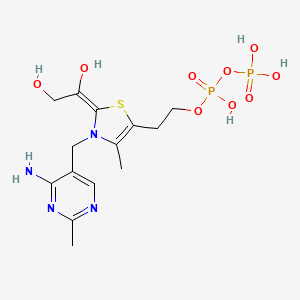
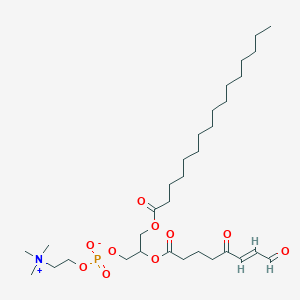

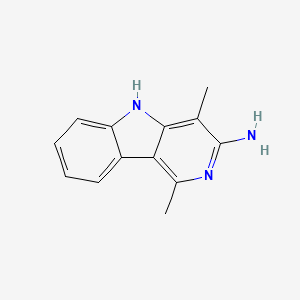
![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)
